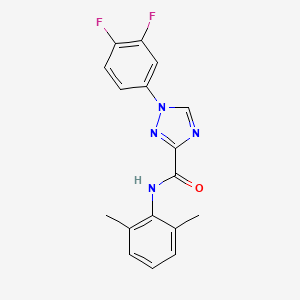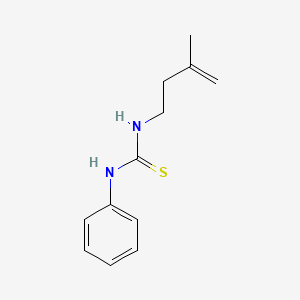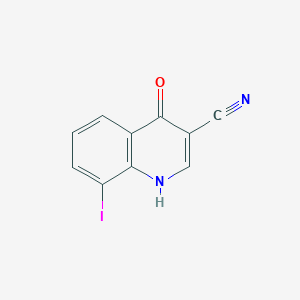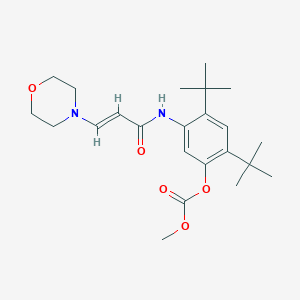
4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a complex organic compound that belongs to the class of triazine derivatives. This compound is notable for its diverse applications in organic synthesis, particularly in the formation of amides and esters. Its unique structure, which includes a triazine ring substituted with dimethoxy groups and a phenylacetate moiety, makes it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-cyclopentyl-2-hydroxy-2-phenylacetic acid. The reaction is usually carried out in the presence of a base such as N-methylmorpholine in a solvent like tetrahydrofuran. The reaction conditions often include room temperature and atmospheric pressure, making the process relatively straightforward .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions, often at room temperature and in solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include amides, esters, and various substituted triazine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form amides, esters, or other derivatives. The molecular targets and pathways involved in these reactions include the formation of active esters and the subsequent nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a precursor in the synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used as a coupling reagent in peptide synthesis.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate: An alternative coupling reagent with similar applications.
Uniqueness
What sets 4,6-Dimethoxy-1,3,5-triazin-2-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate apart from similar compounds is its specific structure that combines a triazine ring with a phenylacetate moiety. This unique combination enhances its reactivity and makes it particularly useful in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C18H21N3O5 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(4,6-dimethoxy-1,3,5-triazin-2-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H21N3O5/c1-24-15-19-16(25-2)21-17(20-15)26-14(22)18(23,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-5,8-9,13,23H,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
VPUOOBMTZNNEOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)



![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)

![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)

![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362916.png)
![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)

![6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362950.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)
